N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a structurally complex heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin core fused with a dihydrothiazole ring. Key structural elements include:
- Substituents:
- 2-Ethyl-6-methylphenyl group: Attached via an acetamide linkage, influencing steric bulk and lipophilicity.
- Ethylthio group: A sulfur-containing substituent at position 2, which may enhance metabolic stability.
- p-Tolyl group: A para-methyl-substituted aromatic ring at position 6, modulating electronic properties and π-π interactions.
Properties
Molecular Formula |
C25H26N4O3S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C25H26N4O3S2/c1-5-17-9-7-8-16(4)20(17)26-19(30)14-28-22-21(34-24(27-22)33-6-2)23(31)29(25(28)32)18-12-10-15(3)11-13-18/h7-13H,5-6,14H2,1-4H3,(H,26,30) |
InChI Key |
HOQPQMLROYLEQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC(=N3)SCC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related acetamide derivatives from the Journal of Applied Pharmaceutical Science (2019) .
Key Observations :
Core Structure :
- The target compound’s thiazolo[4,5-d]pyrimidin core is more rigid and electronically diverse than the dihydropyrimidin cores of compounds 5.6, 5.12, and 5.13. This rigidity may enhance binding specificity in biological targets .
Substituent Effects: Electron-Withdrawing Groups: Compound 5.6 (2,3-dichlorophenyl) exhibits the highest yield (80%), likely due to enhanced reactivity of the chloro-substituted aryl group during alkylation . Electron-Donating Groups: The target compound’s p-tolyl group (methyl donor) and compounds 5.12/5.15 (benzyl/phenoxy) may improve solubility but reduce electrophilicity compared to chloro-substituted derivatives .
Physical Properties: Melting points correlate with substituent polarity: dichlorophenyl (5.6, 230–232°C) > phenoxy-phenyl (5.15, 224–226°C) > benzyl (5.12, 196–198°C). The target compound’s melting point is unreported but expected to align with its bulky aromatic groups.
Table 2: Selected NMR Data (δ, ppm)
| Compound | NHCO Signal (δ) | SCH2 Signal (δ) | CH3 Signal (δ) | Aromatic Protons (δ) |
|---|---|---|---|---|
| 5.6 | 10.10 (s) | 4.12 (s) | 2.19 (s) | 7.82 (d), 7.41–7.28 (m) |
| 5.12 | 10.01 (t) | 4.11 (s) | 2.18 (s) | 7.60–7.27 (m), 7.05 (t) |
| 5.15 | 10.08 (s) | 4.08 (s) | 2.21 (s) | 7.75–7.55 (m), 7.40–7.29 (m) |
- NHCO Signals : Downfield shifts (~10 ppm) confirm hydrogen bonding in all derivatives.
- SCH2 Signals : Consistent integration (~4.1 ppm) across compounds indicates minimal steric perturbation from substituents .
- Aromatic Protons: Dichlorophenyl (5.6) shows distinct deshielding (7.82 ppm) due to electron-withdrawing effects, while benzyl/phenoxy derivatives exhibit complex splitting patterns .
Research Findings and Implications
- Bioactivity Potential: While the target compound’s bioactivity is uncharacterized, analogs like 5.6 (dichlorophenyl) have shown antimicrobial activity in prior studies, suggesting that the thioacetamide moiety and aromatic substituents are critical for interaction with biological targets .
- Structure-Activity Relationship (SAR) :
- Lipophilicity : The p-tolyl group in the target compound may enhance membrane permeability compared to polar dichlorophenyl derivatives.
- Steric Effects : The 2-ethyl-6-methylphenyl group could hinder binding to flat enzymatic pockets, unlike smaller substituents in 5.12/5.15 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
